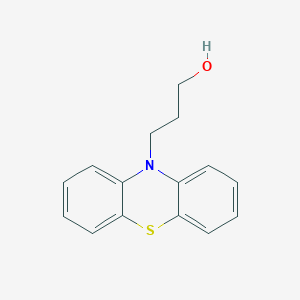

3-(10H-Phenothiazin-10-YL)propan-1-OL

Description

Significance of Phenothiazine (B1677639) Core in Contemporary Chemical Science

The phenothiazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties. rsc.orgrsc.org Its butterfly-like conformation and the presence of electron-rich nitrogen and sulfur atoms impart excellent electron-donating capabilities. researchgate.net This has led to the development of a vast library of phenothiazine derivatives with a wide spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. wikipedia.org The systematic exploration of these derivatives is a classic example of modern medicinal chemistry, where structural modifications are rationally designed to enhance therapeutic efficacy.

Beyond its pharmacological importance, the phenothiazine core is a key building block in the development of advanced organic materials. Its inherent redox activity and photophysical properties make it an ideal component for organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgresearchgate.net The ability to fine-tune its electronic characteristics through chemical modification allows for the creation of materials with tailored optoelectronic properties. rsc.org

Overview of 3-(10H-Phenothiazin-10-YL)propan-1-OL within Phenothiazine Derivatives Research

Among the myriad of phenothiazine derivatives, this compound represents a key intermediate and a subject of interest in its own right. This compound features the characteristic phenothiazine nucleus with a propanol (B110389) side chain attached to the nitrogen atom of the central thiazine (B8601807) ring. The presence of the hydroxyl group provides a reactive handle for further functionalization, making it a versatile precursor for the synthesis of more complex molecules with potential applications in both medicinal chemistry and materials science. While specific research solely dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of researched molecules. Its chemical properties can be inferred from related compounds, such as its amine and sulfonate analogues. nih.govnih.gov

Below is a table summarizing the key physicochemical properties of this compound, with some values estimated based on its amine analogue.

| Property | Value |

| Molecular Formula | C15H15NOS |

| Molecular Weight | 257.35 g/mol |

| XLogP3 | ~3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 41.8 Ų |

Data for XLogP3, Hydrogen Bond Donor/Acceptor Count, Rotatable Bond Count, and Topological Polar Surface Area are estimated based on the closely related compound 3-(10H-phenothiazin-10-yl)propan-1-amine. nih.gov

Current Research Trajectories and Academic Relevance

Current research involving phenothiazine derivatives continues to expand into new and exciting areas. The academic relevance of compounds like this compound lies in their potential to serve as building blocks for novel functional materials and therapeutic agents.

In materials science, the focus is on developing new phenothiazine-based materials for organic electronics. Researchers are exploring how modifications to the side chains, such as the propanol group, can influence the packing of molecules in the solid state and, consequently, their charge transport properties. rsc.orgmanchester.ac.uk The photophysical properties of phenothiazine derivatives are also being harnessed in the development of photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment. news-medical.netnih.gov The ability of these compounds to generate reactive oxygen species upon light irradiation is a key area of investigation. nih.gov

In medicinal chemistry, the phenothiazine scaffold is being re-evaluated for applications beyond its traditional use in psychiatry. There is growing interest in its potential as an anticancer, antimicrobial, and anti-inflammatory agent. ijrap.net The propanol side chain of this compound can be readily modified to introduce various pharmacophores, allowing for the synthesis of new drug candidates with improved activity and selectivity. Furthermore, phenothiazine derivatives are being investigated as corrosion inhibitors for various metals and alloys, offering an environmentally friendly alternative to traditional inhibitors. researchgate.nettandfonline.comresearchgate.net

The following table lists some of the current research applications of phenothiazine derivatives:

| Research Area | Application |

| Organic Electronics | Hole-transporting materials in OLEDs and solar cells rsc.orgrsc.org |

| Photodynamic Therapy | Photosensitizers for cancer treatment news-medical.netnih.gov |

| Medicinal Chemistry | Anticancer, antimicrobial, and anti-inflammatory agents ijrap.net |

| Corrosion Inhibition | Environmentally friendly corrosion inhibitors researchgate.nettandfonline.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-phenothiazin-10-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-11-5-10-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,17H,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGBAJWQEZJNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596035 | |

| Record name | 3-(10H-Phenothiazin-10-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63397-92-2 | |

| Record name | 3-(10H-Phenothiazin-10-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 10h Phenothiazin 10 Yl Propan 1 Ol and Analogues

Established Synthetic Pathways to 3-(10H-Phenothiazin-10-YL)propan-1-OL

The construction of this compound and its analogues primarily involves the formation of a carbon-nitrogen bond at the N10 position of the phenothiazine (B1677639) ring, followed by the introduction or modification of the propanol (B110389) side chain.

Alkylation Reactions for N-Substitution on the Phenothiazine Ring

The nitrogen atom of the phenothiazine ring is nucleophilic and readily undergoes alkylation reactions. A common and effective method for N-substitution is the reaction of the phenothiazine core with a suitable alkyl halide in the presence of a base. The base deprotonates the secondary amine of the phenothiazine, generating a more potent nucleophile that then attacks the electrophilic carbon of the alkyl halide.

For the synthesis of precursors to this compound, a typical electrophile is a 3-halopropanol or a related three-carbon synthon. For instance, the reaction of phenothiazine with 1-bromo-3-chloropropane (B140262) in the presence of sodium hydride has been utilized to produce 10-(3-chloropropyl)-10H-phenothiazine derivatives. nih.gov This intermediate is then poised for further transformation to introduce the desired functional groups. The choice of solvent, base, and reaction temperature can influence the yield and purity of the N-alkylated product.

A variety of alkyl halides can be employed in this reaction, allowing for the synthesis of a diverse range of N-substituted phenothiazine derivatives. google.com

Introduction of the Propanol Side Chain via Specific Reactions

The propanol side chain can be introduced through several synthetic strategies. One direct approach involves the N-alkylation of phenothiazine with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol, in the presence of a suitable base.

Alternatively, a two-step sequence can be employed. This often begins with the acylation of phenothiazine with a 3-halopropionyl halide, such as 3-chloropropionyl chloride, to form an N-acyl intermediate. researchgate.netmatrixscientific.compharmaffiliates.com This intermediate can then be reduced to the corresponding alcohol. For example, a continuous-flow synthesis has been reported where 10H-phenothiazine is reacted with 3-chloropropionyl chloride to yield 3-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. researchgate.net Subsequent reduction of the ketone functionality would yield the desired propanol side chain.

Another strategy involves the reaction of phenothiazine with an epoxide, such as propylene (B89431) oxide, in the presence of a strong base like n-butyllithium. This reaction opens the epoxide ring and introduces a propan-2-ol side chain, as demonstrated in the synthesis of 1-(10H-phenothiazin-10-yl)propan-2-ol. nih.gov

Enantioselective Synthesis and Chiral Resolution of Phenothiazine Alcohols

Many phenothiazine derivatives possess a stereocenter in their side chain, and the biological activity of the enantiomers can differ significantly. Therefore, methods for obtaining enantiomerically pure phenothiazine alcohols are of great importance.

Lipase-Mediated Kinetic Resolution Protocols

Lipase-mediated kinetic resolution is a powerful and environmentally benign method for separating enantiomers of chiral alcohols. This technique relies on the stereoselective acylation or hydrolysis of a racemic alcohol or its corresponding ester, catalyzed by a lipase.

In the context of phenothiazine alcohols, this has been successfully applied to the resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol. nih.gov Various lipases can be screened to find the most effective biocatalyst for a particular substrate. For instance, Novozym 435 and Lipozyme TL IM have been identified as ideal biocatalysts for the preparation of highly enantioenriched phenothiazine alcohols, achieving enantiomeric excesses (ee) of over 99%. nih.govresearchgate.net The choice of acyl donor and solvent are also critical parameters that can be optimized to enhance the enantioselectivity of the resolution. nih.gov

Table 1: Lipase-Mediated Kinetic Resolution of (±)-1-(10H-phenothiazin-10-yl)propan-2-ol

| Lipase | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Vinyl acetate | MTBE | (S)-(+)-alcohol | >99% | nih.govresearchgate.net |

| Lipozyme TL IM | Vinyl acetate | MTBE | (R)-(-)-acetate | >99% | nih.govresearchgate.net |

Stereodivergent Synthetic Routes to Enantiomers

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters. This is particularly valuable in medicinal chemistry for the comprehensive evaluation of the biological activity of each stereoisomer.

A chemoenzymatic stereodivergent route has been developed for the synthesis of both enantiomers of promethazine (B1679618) and ethopropazine, which are derivatives of 1-(10H-phenothiazin-10-yl)propan-2-ol. nih.gov This strategy begins with the lipase-mediated kinetic resolution of the racemic alcohol to obtain both enantiomers in high optical purity. These enantiomerically enriched alcohols are then converted to their corresponding bromides. A key feature of this synthesis is the solvent-dependent stereochemical outcome of the subsequent amination reaction. The reaction of the bromo derivative in toluene (B28343) proceeds primarily with inversion of configuration, while the reaction in methanol (B129727) leads to a product with retention of configuration. nih.govresearchgate.net This allows for the synthesis of all four possible stereoisomers from a single racemic starting material.

Methodologies for Absolute Configuration Assignment (e.g., X-ray Diffraction, Mosher's Methodology)

The unambiguous determination of the absolute configuration of chiral molecules is essential. X-ray diffraction and Mosher's methodology are two powerful techniques for this purpose.

X-ray Diffraction: Single-crystal X-ray diffraction provides a definitive three-dimensional structure of a molecule, allowing for the direct determination of its absolute configuration. mdpi.comnih.govresearchgate.netnih.gov This technique has been used to unambiguously confirm the absolute configurations of enantioenriched phenothiazine alcohols obtained through kinetic resolution. nih.gov

Mosher's Methodology: Mosher's method is a nuclear magnetic resonance (NMR) spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. stackexchange.comnih.govyoutube.comumn.eduresearchgate.net It involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The differences in the chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomeric esters are then analyzed. The sign of the Δδ values for protons on either side of the stereocenter can be correlated to the absolute configuration of the alcohol. This method was successfully applied to assign the absolute configurations of the enantiomers of 1-(10H-phenothiazin-10-yl)propan-2-ol. nih.govresearchgate.net

Functionalization Strategies for Phenothiazine Derivatives

The functionalization of the phenothiazine core and its substituents is a key area of research aimed at modulating the properties of these molecules. researchgate.net These modifications can be broadly categorized into alterations of the N-10 side chain, substitutions on the aromatic rings, and the introduction of extended conjugated systems or additional heteroatoms.

Modification at the Propyl Chain

The propyl chain at the N-10 position of this compound offers a versatile handle for synthetic modification. The terminal hydroxyl group is a primary site for functionalization, allowing for the introduction of a wide variety of new functional groups and the extension of the side chain.

Common derivatization strategies for the terminal hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This can be used to introduce moieties that can alter lipophilicity and other pharmacokinetic properties.

Etherification: Conversion into ethers through reactions such as the Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, providing a gateway to a host of other transformations such as reductive amination, Wittig reactions, and amide bond formation.

Halogenation: Replacement of the hydroxyl group with a halogen (e.g., via reaction with thionyl chloride or phosphorus tribromide) to create a reactive intermediate for nucleophilic substitution reactions.

Azide Introduction: Conversion to an azide, which can then be reduced to an amine or used in "click" chemistry reactions like the Huisgen cycloaddition.

These modifications can lead to the synthesis of a diverse library of compounds with potentially altered biological activities or material properties. For instance, the introduction of basic amine functionalities is a common strategy in the development of antipsychotic drugs. wikipedia.org

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Applications |

| Esterification | Carboxylic acid, DCC, DMAP | Ester | Prodrug design, modification of solubility |

| Etherification | Alkyl halide, NaH | Ether | Introduction of bulky or functional groups |

| Oxidation | PCC, CH2Cl2 | Aldehyde | Further derivatization via reductive amination |

| Oxidation | Jones reagent | Carboxylic acid | Amide coupling, salt formation |

| Halogenation | SOCl2 or PBr3 | Alkyl halide | Nucleophilic substitution reactions |

| Azide Introduction | DPPA, DBU | Azide | "Click" chemistry, synthesis of amines |

Substitutions on the Phenothiazine Ring System

The phenothiazine ring system is amenable to electrophilic substitution reactions, with the C-2, C-3, C-7, and C-8 positions being the most common sites for functionalization. researchgate.net The nature and position of these substituents can profoundly influence the electronic properties and biological activity of the resulting derivatives. ptfarm.plresearchgate.net

Key substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) is a common first step for further derivatization via cross-coupling reactions. researchgate.net For example, chlorination at the 2-position is a feature of the well-known antipsychotic drug chlorpromazine. researchgate.net

Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group, typically at the 3- and 7-positions. mdpi.org These aldehydes can then be converted into a variety of other functional groups.

Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the phenothiazine nucleus, providing another route to ketones and other derivatives.

Nitration and Sulfonation: While less common due to the potential for oxidation of the sulfur atom, nitration and sulfonation can be achieved under carefully controlled conditions.

The introduction of substituents on the phenothiazine ring of this compound could be used to fine-tune its electronic properties for applications in materials science or to modulate its interaction with biological targets.

| Substitution Reaction | Typical Position(s) | Common Reagents | Resulting Functional Group | Significance |

| Chlorination | C-2 | SO2Cl2 | -Cl | Key substituent in many antipsychotic drugs. researchgate.net |

| Bromination | C-3, C-7 | NBS | -Br | Intermediate for cross-coupling reactions. researchgate.net |

| Formylation | C-3, C-7 | POCl3, DMF | -CHO | Versatile handle for further synthesis. mdpi.org |

| Acylation | C-2 | Acyl chloride, AlCl3 | -C(O)R | Synthesis of ketone derivatives. |

Introduction of Heteroatoms and Conjugated Systems

More advanced derivatization strategies involve the modification of the core tricyclic structure of phenothiazine itself. This can be achieved by replacing one or both of the benzene (B151609) rings with nitrogen-containing aromatic rings, leading to the formation of azaphenothiazines. nih.govencyclopedia.pub These modifications can significantly alter the electronic structure and hydrogen-bonding capabilities of the molecule.

The introduction of a pyridine (B92270) ring in place of a benzene ring results in pyridobenzothiazines. encyclopedia.pub Depending on the position of the nitrogen atom in the pyridine ring, different isomers such as 1-azaphenothiazines, 2-azaphenothiazines, 3-azaphenothiazines, and 4-azaphenothiazines can be synthesized. nih.gov The replacement of both benzene rings with pyridine rings leads to dipyridothiazines. nih.gov

Furthermore, the extension of the π-conjugated system of the phenothiazine core is another area of active research. rsc.org This can be achieved by fusing additional aromatic rings to the phenothiazine structure or by introducing unsaturated linkages at the C-3 and C-7 positions. mdpi.org Such modifications are of particular interest for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Green Chemistry Approaches in Phenothiazine Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly synthetic methods. researchgate.net In the context of phenothiazine synthesis, several green chemistry approaches have been explored to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. encyclopedia.pub In the synthesis of phenothiazine derivatives, mechanochemical methods, such as grinding or ball-milling, can promote reactions between solid reactants in the absence of a solvent. This approach can lead to higher yields, shorter reaction times, and a reduction in waste generated from solvent use.

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to promote chemical reactions. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can create localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.net Ultrasound-mediated synthesis of phenothiazine derivatives has been shown to improve reaction rates and yields compared to conventional heating methods. researchgate.netresearchgate.net This technique is particularly useful for reactions that are slow or require high temperatures under conventional conditions.

| Green Chemistry Approach | Principle | Advantages in Phenothiazine Synthesis | Example Application |

| Mechanochemical Synthesis | Use of mechanical force (e.g., grinding, milling) to drive reactions. | Solvent-free or reduced solvent use, shorter reaction times, potentially higher yields. | Solid-state synthesis of phenothiazine precursors. |

| Sonochemical Synthesis | Application of ultrasound to initiate and accelerate reactions via acoustic cavitation. | Improved reaction rates and yields, milder reaction conditions. | Ultrasound-assisted condensation reactions for the synthesis of phenothiazine derivatives. researchgate.net |

Spectroscopic and Advanced Structural Characterization Techniques in Phenothiazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of phenothiazine (B1677639) derivatives. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for an unambiguous confirmation of the molecular structure.

For 3-(10H-Phenothiazin-10-YL)propan-1-OL, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenothiazine core and the N-propyl alcohol substituent. The aromatic region would typically display a complex series of multiplets for the eight protons on the phenothiazine ring. The propyl chain would exhibit characteristic signals: a triplet for the N-CH₂ group, a multiplet for the central -CH₂- group, and another triplet for the -CH₂-O group, with coupling between adjacent methylene (B1212753) groups. The hydroxyl (-OH) proton would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. This includes signals for the twelve aromatic carbons of the phenothiazine core and the three aliphatic carbons of the propanol (B110389) side chain. The chemical shifts of the aliphatic carbons are particularly informative for confirming the connectivity of the side chain to the nitrogen atom and the terminal hydroxyl group.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenothiazine Aromatic Protons | ~6.8 - 7.5 | ~115 - 145 |

| N-CH₂ (Propyl Chain) | Triplet | Aliphatic Region |

| -CH₂- (Propyl Chain) | Multiplet | Aliphatic Region |

| CH₂-O (Propyl Chain) | Triplet | Aliphatic Region (~60 ppm) |

| -OH | Broad Singlet | N/A |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of synthesized compounds. For this compound (C₁₅H₁₅NOS), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its molecular formula.

The calculated monoisotopic mass of this compound is approximately 257.0874 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 257. The fragmentation pattern would provide further structural evidence. Key fragmentation pathways for 10-alkylated phenothiazines typically involve the cleavage of the alkyl side chain. Expected fragments for this compound would include the loss of the entire propanol chain to yield the phenothiazine cation (m/z 198) and cleavage at various points along the chain, such as the loss of a CH₂OH radical.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 257 | [M]⁺ (Molecular Ion) |

| 198 | [M - C₃H₇O]⁺ (Phenothiazine Cation) |

| 226 | [M - CH₂OH]⁺ |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound would be dominated by absorptions from both the phenothiazine core and the propanol side chain.

Key expected vibrational bands include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Multiple sharp peaks typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the primary alcohol.

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

The IR spectrum for the parent 10H-Phenothiazine shows characteristic peaks for its aromatic and heterocyclic structure, which would also be present in the spectrum of its N-alkylated derivative. nist.govchemicalbook.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The photophysical properties of phenothiazine derivatives are dictated by the electronic structure of the phenothiazine chromophore. acs.org UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. 10-alkylated phenothiazines typically exhibit two main absorption bands in the UV region. researchgate.net A higher energy band is attributed to a π→π* transition within the aromatic system, while a lower energy band is associated with an n→π* transition involving the lone pair electrons on the sulfur and nitrogen atoms. researchgate.netnih.gov

Many phenothiazine derivatives are known to be fluorescent, emitting light upon relaxation from an excited singlet state (S₁). The emission properties, including the wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. acs.org Furthermore, due to the presence of heavy atoms (sulfur), intersystem crossing to the triplet state (T₁) can be efficient, leading to observable phosphorescence, particularly at low temperatures. nih.gov

The phenothiazine moiety is a potent electron donor due to its electron-rich nitrogen and sulfur heteroatoms. nih.gov When linked to other groups, it can participate in intramolecular charge transfer (ICT) upon photoexcitation. In 10-alkylated phenothiazines, the non-planar, butterfly-like conformation of the phenothiazine ring can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, especially in polar solvents. nih.govacs.org Formation of these non-radiative TICT states often results in significant quenching of fluorescence. nih.govnih.gov The degree of charge transfer and the stability of the TICT state can be studied by observing the solvatochromism of the emission spectrum, where a larger red-shift in more polar solvents indicates a more polar excited state. nih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is characteristic of many phenothiazine derivatives. acs.orgrsc.org The underlying mechanism is the Restriction of Intramolecular Motion (RIM). nih.govbeilstein-archives.org In dilute solutions, phenothiazine derivatives can undergo low-frequency rotational and vibrational motions, which act as non-radiative decay channels for the excited state energy. In the aggregated state, these motions are physically hindered, which blocks the non-radiative pathways and promotes radiative decay, leading to strong fluorescence emission. nih.govacs.org While AIE has been extensively studied for various functionalized phenothiazines, specific investigations into the AIE properties of this compound have not been widely reported.

Kasha's rule is a fundamental principle in photochemistry which states that luminescence (fluorescence or phosphorescence) nearly always occurs from the lowest excited state of a given multiplicity (S₁ or T₁). acs.org Violations of this rule, known as anti-Kasha's rule luminescence, where emission occurs from higher excited states (Sₙ, n>1), are rare.

Recent studies have discovered that some specifically designed phenothiazine derivatives can exhibit anti-Kasha's rule emission in the aggregate state. bohrium.comrsc.org This unusual behavior is also attributed to the Restriction of Intramolecular Motion (RIM) mechanism. In the aggregated state, the rigid environment not only suppresses non-radiative decay from the S₁ state but can also hinder the internal conversion from higher excited states (S₂) to the S₁ state, allowing for emission to occur directly from S₂. bohrium.comrsc.org This leads to multi-wavelength or dual fluorescence. This is a cutting-edge area of research, and such behavior has only been identified in highly specialized phenothiazine structures; it is not a generally expected property for simple derivatives like this compound. researchgate.netnih.gov

Photophysical Properties of Excited States

The photophysical properties of phenothiazine derivatives are of fundamental interest due to their relevance in photochemistry, photobiology, and optoelectronic applications. While specific experimental data for this compound are not extensively documented, the general photophysical behavior of 10-alkylated phenothiazines provides a strong basis for understanding its expected properties.

Phenothiazines typically exhibit two main absorption bands in the ultraviolet-visible region. A shorter wavelength band, usually found between 235-265 nm, is attributed to a π → π* transition within the aromatic rings. A longer wavelength band, appearing above 280 nm, is primarily due to an n → π* transition involving the lone-pair electrons of the sulfur and nitrogen atoms in the central ring. The presence of the N-alkyl substituent, in this case, the 3-hydroxypropyl group, can cause a hypsochromic (blue) shift compared to the parent 10H-phenothiazine.

Upon excitation, the singlet excited state (S1) can decay through several pathways, including fluorescence and intersystem crossing to the triplet state (T1). The fluorescence quantum yields of many phenothiazine derivatives are relatively low, with short lifetimes, indicating efficient intersystem crossing. The emission spectra of 10-alkylated phenothiazines typically consist of a broad band with maxima observed between 440 and 470 nm, and these emission maxima are often more sensitive to the solvent environment than the absorption maxima.

A notable characteristic of some phenothiazine derivatives is their ability to exhibit phosphorescence, which is emission from the triplet excited state. This property is particularly interesting in derivatives where structural features, such as the presence of d-pπ bonds, may promote spin-orbit coupling and facilitate phosphorescence. For instance, N-phosphorylated phenothiazines and phenothiazine sulfoxides have been shown to possess interesting phosphorescence properties. While not a direct analogue, this suggests that modifications to the electronic structure of the phenothiazine core can lead to emissive triplet states.

The photophysical properties of phenothiazine derivatives are also highly dependent on the solvent. An increase in solvent polarity can stabilize the first excited state (S1) relative to the ground state, leading to shifts in the emission spectra.

Table 1: Representative Photophysical Data for Selected Phenothiazine Derivatives This table presents data for related phenothiazine compounds to illustrate the general photophysical properties, as specific data for this compound is not readily available.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| 10-Methylphenothiazine | ~255, ~310 | ~450 | Organic Solvents |

| Chlorpromazine | ~255, ~305 | ~465 | Organic Solvents |

| N-Acylphenothiazine | Not specified | 525-530 (Phosphorescence) | Not specified |

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structural Elucidation

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional atomic arrangement of molecules in the solid state. For phenothiazine derivatives, single-crystal XRD studies have consistently revealed a characteristic non-planar, butterfly-like conformation of the tricyclic core. This folding occurs along the axis connecting the sulfur and nitrogen atoms.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the extensive body of work on other 10-substituted phenothiazines allows for a confident prediction of its key structural features. The central phenothiazine ring system will adopt a folded conformation, characterized by a dihedral angle between the two benzene (B151609) rings. This "butterfly angle" is a defining feature of the phenothiazine skeleton.

High-resolution XRD studies on phenothiazine derivatives have also been employed to investigate their experimental charge densities. These studies provide insights into the intramolecular charge redistribution and the nature of chemical bonding within the molecules.

Table 2: General Crystallographic Features of 10-Substituted Phenothiazines This table summarizes common structural characteristics observed in the crystal structures of various phenothiazine derivatives, as specific data for this compound is not available.

| Structural Feature | Typical Observation |

| Crystal System | Varies (e.g., triclinic, monoclinic) |

| Space Group | Varies |

| Conformation of Phenothiazine Core | Folded (Butterfly) |

| Dihedral Angle (between benzene rings) | Typically 130-160° |

| N-Substituent Orientation | Pseudo-axial or Pseudo-equatorial |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Phenothiazine and its derivatives are well-known for their ability to undergo one-electron oxidation to form stable cation radicals. This property is central to many of their biological activities and applications in materials science.

The low oxidation potential of the phenothiazine nucleus makes the formation of the corresponding cation radical a facile process, which can be achieved chemically, electrochemically, or photochemically. The resulting radical species can be readily studied by EPR spectroscopy. The EPR spectrum of a phenothiazine cation radical typically consists of a complex pattern of lines arising from the hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹⁴N and ¹H.

While no specific EPR studies on the radical species of this compound were found, the behavior of other phenothiazine cation radicals provides a clear indication of what would be expected. The structure of the substituent at the N-10 position can influence the stability and reactivity of the cation radical. For instance, the nature of the side chain in phenothiazine tranquilizers has been shown to affect the subsequent reactions of the cation radical intermediate, such as sulfoxidation and hydroxylation. A three-carbon aliphatic side chain, similar to that in this compound, has been observed in other phenothiazines to influence the reaction pathways of the radical.

The analysis of the hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the distribution of the unpaired electron spin density within the radical, offering insights into its electronic structure.

Table 3: General EPR Characteristics of Phenothiazine Cation Radicals This table outlines the typical features observed in EPR studies of phenothiazine cation radicals, as specific data for the radical of this compound is not available.

| EPR Parameter | General Observation | Information Provided |

| g-factor | Close to that of the free electron (~2.00) | Confirms the presence of an organic radical |

| Hyperfine Coupling | Complex splitting patterns from ¹⁴N and ¹H nuclei | Provides information on the spin density distribution |

| Linewidth | Varies depending on the environment and radical stability | Can indicate radical-solvent interactions and dynamics |

Computational Chemistry and Theoretical Investigations of 3 10h Phenothiazin 10 Yl Propan 1 Ol and Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of phenothiazine (B1677639) derivatives. By calculating various quantum chemical descriptors, researchers can predict the behavior of these molecules in chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nist.gov

For phenothiazine derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine these properties. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron transfer processes. In many phenothiazine derivatives, the HOMO is localized on the electron-rich phenothiazine ring system, particularly on the sulfur and nitrogen atoms, while the LUMO is often distributed over the aromatic rings. researchgate.net

Other DFT-based descriptors used to predict reactivity include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These parameters provide a quantitative basis for comparing the reactivity of different phenothiazine derivatives and for understanding their structure-activity relationships. researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited-state properties of molecules like 3-(10H-Phenothiazin-10-YL)propan-1-OL. arxiv.org It allows for the calculation of electronic transition energies, which correspond to the absorption of light and are fundamental to understanding the optical properties of these compounds. arxiv.orgmdpi.com

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of phenothiazine derivatives. mdpi.com By simulating the electronic transitions from the ground state to various excited states, it is possible to determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. mdpi.com These calculations are invaluable for interpreting experimental spectra and for understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. mdpi.com

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. adatbank.ro For many organic molecules, hybrid functionals like B3LYP are commonly used. mdpi.com The calculations can also account for the influence of different solvents on the excited-state properties through the use of solvent models, such as the Polarizable Continuum Model (PCM). adatbank.ro

Furthermore, TD-DFT can provide insights into the nature of the excited states, for instance, by analyzing the molecular orbitals involved in the transitions. This can reveal whether an excited state has a charge-transfer (CT) character, where an electron is moved from a donor part of the molecule to an acceptor part upon excitation. mdpi.com For phenothiazine derivatives, which often act as electron donors, understanding the CT character of their excited states is crucial for their application in optoelectronic devices.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the temporal evolution of the system. This can reveal the accessible conformations of a molecule and the transitions between them. For a molecule like this compound, MD simulations could elucidate the flexibility of the propanol (B110389) side chain and the puckering of the central phenothiazine ring.

Theoretical studies on phenothiazine derivatives have investigated their self-assembling properties and intermolecular interactions, which are governed by noncovalent forces. mdpi.comresearchgate.net These studies often employ quantum chemistry methods to calculate the interaction energies between molecules in different orientations, which can then be used to parameterize force fields for larger-scale MD simulations. Such simulations can predict how these molecules might aggregate in solution or on a surface, which is crucial for understanding their behavior in materials science applications. mdpi.com The conformational stability of phenothiazine dimers and oligomers is often dominated by dispersion-type electron correlation effects. mdpi.com

Quantum Chemical Approaches to Intermolecular and Intramolecular Kinetics

Quantum chemical methods are instrumental in studying the kinetics of reactions involving phenothiazine derivatives, both at the intermolecular and intramolecular levels. These approaches allow for the calculation of reaction energy profiles, including the structures of transition states and the corresponding activation energies.

For instance, the antioxidant activity of phenothiazines, which involves their reaction with free radicals, has been investigated using quantum chemistry. physchemres.orgnih.gov Theoretical studies can elucidate the mechanisms of these reactions, such as single electron transfer (SET) or hydrogen atom transfer (HAT), by calculating the thermodynamic and kinetic parameters for each pathway. physchemres.org This helps in understanding the structure-activity relationship for the antioxidant properties of these compounds.

Computational kinetics can also be applied to study intramolecular processes, such as conformational changes or cyclization reactions. By mapping the potential energy surface of the molecule, it is possible to identify the lowest energy pathways for these transformations and to calculate the rate constants using transition state theory.

For phenothiazine derivatives, quantum chemical calculations have been used to rationalize the regioselectivity of certain reactions and the redox properties of the resulting products. These theoretical models provide a deeper understanding of the factors that control the reactivity and reaction outcomes.

Theoretical Insights into Photoinduced Radical Formation and Tautomerism

Phenothiazine and its derivatives are known for their ability to form stable radical cations upon oxidation, a property that is central to many of their applications. mdpi.com Theoretical studies provide valuable insights into the process of photoinduced radical formation. Upon absorption of light, a phenothiazine derivative can be promoted to an excited state, from which it can undergo photoionization to form a radical cation.

Computational methods can be used to model the electronic structure of these radical cations and to predict their spectroscopic signatures, such as their absorption spectra. The stability of these radicals can also be assessed theoretically, which is important for their use in applications like photoredox catalysis.

Tautomerism, the interconversion between two isomers that differ in the position of a proton, is another phenomenon that can be studied using quantum chemical methods. While tautomerism is not a prominent feature of the parent this compound, theoretical studies on related heterocyclic systems can provide a framework for understanding such processes if they were to occur in more complex derivatives. For example, DFT calculations can be used to determine the relative stabilities of different tautomers and the energy barriers for their interconversion, providing insights into the tautomeric equilibrium.

Prediction of Optical and Electrochemical Properties

Computational chemistry plays a crucial role in the prediction of the optical and electrochemical properties of phenothiazine derivatives, guiding the design of new materials with tailored functionalities.

As discussed in section 4.2, TD-DFT is a powerful tool for predicting the optical properties of molecules, including their UV-Vis absorption and emission spectra. mdpi.com By systematically modifying the structure of a phenothiazine derivative in silico and calculating its excited-state properties, it is possible to tune its color and fluorescence characteristics. These predictions are essential for the development of new dyes, sensors, and other optoelectronic materials.

The electrochemical properties of phenothiazine derivatives, such as their oxidation potentials, can also be predicted using DFT. The oxidation potential is related to the HOMO energy of the molecule; a higher HOMO energy generally corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. By calculating the HOMO energies of a series of phenothiazine derivatives, it is possible to predict their relative ease of oxidation and to understand how different substituents influence their redox behavior. This is particularly important for applications in electrochromic devices and as redox mediators in various chemical processes.

| Property | Predicted Value | Computational Method |

|---|---|---|

| λmax (absorption) | 286 nm | TD-DFT/B3LYP/6-31G(d,p) |

| λmax (emission) | 540 nm (phosphorescence) | Experimental/TD-DFT correlation |

| Oxidation Potential | Correlates with EHOMO | DFT |

Electrochemistry and Redox Behavior of Phenothiazine Systems

Cyclic Voltammetry (CV) and Other Voltammetric Techniques

Cyclic voltammetry is a powerful technique for investigating the redox behavior of phenothiazine (B1677639) derivatives. Typically, the cyclic voltammogram of a phenothiazine compound in a non-aqueous solvent exhibits two successive, quasi-reversible, one-electron oxidation waves. chemrxiv.orgresearchgate.netrsc.org The first oxidation corresponds to the formation of a stable cation radical (PTZ•+), and the second to the formation of a less stable dication (PTZ²+). researchgate.netnih.gov

The formal potentials of these redox processes are sensitive to the electronic nature of the substituents on the phenothiazine ring and at the N-10 position. For 3-(10H-Phenothiazin-10-YL)propan-1-OL, the electron-donating nature of the N-propyl alcohol group influences the ease of electron removal from the phenothiazine core. The presence of the hydroxyl group might also lead to more complex electrochemical behavior, including intramolecular interactions or subsequent chemical reactions following the initial electron transfer. nih.gov

Studies on various N-substituted phenothiazines show a range of oxidation potentials, which helps in predicting the behavior of the target compound. rsc.orgnih.govrsc.org For example, the first oxidation potential for many N-alkylated phenothiazines occurs between +0.4 V and +0.8 V versus a standard reference electrode. chemrxiv.orgrsc.orgtandfonline.com The reversibility of the redox couple, assessed by the peak separation (ΔEp) and the ratio of anodic to cathodic peak currents (Ipa/Ipc), indicates the stability of the generated radical species. chemrxiv.orgrsc.org

| Phenothiazine Derivative | First Oxidation Potential (Epa1, V vs. ref) | Second Oxidation Potential (Epa2, V vs. ref) | Solvent/Electrolyte System | Reference |

|---|---|---|---|---|

| Chlorpromazine | ~0.59 | ~0.77 | Acetonitrile/LiClO4 | chemrxiv.org |

| Thioridazine | ~0.65 | N/A | pH 2 Phosphate Buffer | tandfonline.com |

| Promazine | ~0.7 | ~1.0 | Aqueous Acid | rsc.org |

| 2-Chlorophenothiazine | ~0.38 | ~0.76 | Acetonitrile/TBAPF6 | chemrxiv.org |

Electrochemical Oxidation Pathways and Mechanisms

The electrochemical oxidation of phenothiazine derivatives generally proceeds through a stepwise mechanism involving the removal of two electrons. researchgate.netrsc.org The initial step is the one-electron oxidation of the phenothiazine moiety to form a deeply colored and relatively stable cation radical. rsc.orgcdnsciencepub.com This process is typically reversible.

Step 1: Formation of the Cation Radical PTZ - e⁻ ⇌ PTZ•+

This radical cation is stabilized by the delocalization of the unpaired electron over the entire tricyclic system. The stability of this intermediate is a key feature of phenothiazine chemistry.

The second oxidation step involves the removal of another electron from the cation radical to form a dication. researchgate.net This species is generally much more reactive and less stable than the cation radical.

Step 2: Formation of the Dication PTZ•+ - e⁻ ⇌ PTZ²+

The dication is a strong electrophile and is prone to react with nucleophiles present in the medium, such as water or the supporting electrolyte anion. nih.gov This can lead to irreversible follow-up chemical reactions, which manifest as a lack of a corresponding reduction peak in the cyclic voltammogram for the second redox couple. rsc.org For derivatives like this compound, the presence of the hydroxyl group could provide an internal nucleophile, potentially leading to cyclization or other intramolecular reactions following the formation of the highly reactive dication. The length of the alkyl chain at the N-10 position can also influence the oxidation pathway and the stability of the resulting oxidized species. utwente.nl

Electrode Kinetics and Electron Transfer Processes

The kinetics of the electron transfer at the electrode surface for phenothiazine systems are often diffusion-controlled, as indicated by the linear relationship between the peak current in cyclic voltammetry and the square root of the scan rate. researchgate.nettandfonline.com The rate of electron transfer can be quantified by the heterogeneous electron transfer rate constant (k⁰).

For many phenothiazine derivatives, the first one-electron transfer is relatively fast, exhibiting quasi-reversible kinetics. chemrxiv.org However, the second electron transfer is often slower and may be coupled with chemical reactions, leading to more complex kinetic behavior. rsc.org

The transfer coefficient (α), which provides information about the symmetry of the energy barrier for the redox reaction, can also be determined from voltammetric data. Studies on some phenothiazine derivatives have reported transfer coefficients in the range of 0.3 to 0.6. researchgate.netuq.edu.au

| Compound | Heterogeneous Rate Constant (k⁰, cm s⁻¹) | Transfer Coefficient (α) | Technique | Reference |

|---|---|---|---|---|

| 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride | 8.3 × 10⁻⁴ | 0.52 | Tafel Plot from CV | researchgate.netuq.edu.au |

| 3,7-bis(4-carboxyphenylamino)phenothiazin-5-ium chloride | 7.4 × 10⁻⁴ | 0.36 | Tafel Plot from CV | researchgate.netuq.edu.au |

Electropolymerization of Phenothiazine Derivatives

Many phenothiazine derivatives can be electropolymerized onto an electrode surface through repeated potential cycling in a suitable monomer solution. researchgate.netuq.edu.auscribd.com This process typically involves the oxidation of the monomer to its radical cation, which then undergoes coupling reactions to form oligomers and ultimately a polymer film. The resulting polymer is electroactive and adheres to the electrode surface.

The structure of the monomer, including the substituents on the phenothiazine core and the N-10 position, significantly influences the electropolymerization process and the properties of the resulting film. researchgate.netscribd.com For this compound, the propyl chain at the nitrogen atom would likely result in polymerization occurring through linkages between the aromatic rings of the phenothiazine units. The hydroxyl group at the end of the propyl chain could potentially influence the morphology and hydrophilicity of the polymer film.

The growth of the polymer film can be monitored by the increasing peak currents in the cyclic voltammogram with each successive scan. researchgate.net After a certain number of cycles, the peak currents may start to decrease as the growing insulating polymer film blocks the access of the monomer to the electrode surface. researchgate.net The resulting polymer-modified electrodes can be used in various applications, such as electrochemical sensors and electrocatalysis. nih.gov

Electrochemical Impedance Spectroscopy (EIS) in Electrode Modification Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes, including those modified with electropolymerized phenothiazine films. researchgate.netuq.edu.au By applying a small amplitude AC potential over a range of frequencies, EIS can provide detailed information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs) of the electrochemical system. uc.ptyoutube.commdpi.com

When an electrode is modified with a polymer film, the impedance spectrum changes significantly. The data is often analyzed by fitting it to an equivalent electrical circuit model, such as the Randles circuit. uc.pt The charge transfer resistance (Rct) is a key parameter that reflects the ease of electron transfer at the electrode/film/electrolyte interface. A lower Rct value indicates faster kinetics.

For electrodes modified with poly(phenothiazine) films, EIS can be used to:

Characterize the different stages of film formation during electropolymerization. researchgate.net

Evaluate the conductivity and compactness of the polymer film.

Study the ion transport and charge propagation mechanisms within the film.

Monitor the binding of analytes in sensor applications. uc.pt

The analysis of impedance spectra can reveal how the properties of the film derived from a monomer like this compound are influenced by factors such as film thickness, morphology, and the nature of the electrolyte.

Quartz Crystal Microbalance (QCM) Applications in Electrochemical Investigations

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with a mass-sensing microbalance. mdpi.comosti.gov It allows for the in-situ measurement of mass changes at the electrode surface with nanogram resolution during an electrochemical process. dtic.mildtic.mil

In the context of phenothiazine electrochemistry, EQCM is particularly valuable for studying:

Electropolymerization: By monitoring the increase in the crystal's mass during potential cycling, the growth rate and efficiency of the polymer film deposition can be quantified. researchgate.nethkbu.edu.hk This provides direct evidence of polymer formation and allows for the calculation of the mass deposited per charge passed.

Redox Switching: During the oxidation and reduction of the polymer film, ions from the supporting electrolyte must move into or out of the film to maintain charge neutrality. EQCM can detect the mass changes associated with this ion transport, as well as the movement of solvent molecules. osti.gov This provides critical insights into the doping/dedoping mechanism of the conducting polymer.

For a polymer derived from this compound, EQCM could be used to investigate how the hydroxyl-terminated side chains affect solvent swelling and ion exchange dynamics within the polymer matrix during redox cycling. The combination of cyclic voltammetry and QCM provides a powerful tool for a comprehensive understanding of the electrochemical processes occurring at the modified electrode surface. dtic.milhkbu.edu.hk

Advanced Materials Science and Optoelectronic Applications Research

Photoinitiators and Photoredox Catalysts in Polymer Synthesis

Integration in 3D Printing Technologies and Photocomposites

Phenothiazine (B1677639) derivatives have emerged as highly effective components in photoinitiating systems for 3D printing and the fabrication of photocomposites. Their primary role is as high-performance visible light photoinitiators or photoredox catalysts, which are crucial for the free radical polymerization (FRP) of acrylates and the cationic polymerization (CP) of epoxides. These processes are fundamental to many modern 3D printing technologies.

The incorporation of phenothiazine-based systems into photosensitive resins for 3D printing has been shown to significantly improve the depth of cure. This is a critical factor for the fabrication of thick and structurally sound 3D printed objects. Research has demonstrated that certain novel phenothiazine derivatives, when used in combination with an iodonium salt and an amine, exhibit outstanding photoinitiation abilities under visible light, such as from a simple LED at 405 nm. These three-component photoinitiating systems can lead to excellent polymerization rates and high final conversions of the reactive functional groups.

Furthermore, the application of these phenothiazine derivatives extends to the creation of thick glass fiber composites, which require an enhanced depth of cure that these photoinitiators can provide. The photochemical mechanisms underlying these processes have been investigated through various analytical techniques, including real-time FTIR, UV-visible spectroscopy, fluorescence spectroscopy, and cyclic voltammetry, providing a comprehensive understanding of their function.

Recent studies have introduced a range of phenothiazine derivatives designed as visible light photoinitiators that can be used in high-performance three-component systems. These systems have been successfully employed for the free radical polymerization of low-viscosity acrylate resins, achieving high double bond conversions under both LED irradiation and natural sunlight. This demonstrates the potential for more sustainable and cost-effective curing applications in 3D printing and composite manufacturing.

Table 1: Performance of Phenothiazine Derivative-Based Photoinitiating Systems

| Photoinitiating System Components | Resin Type | Light Source | Achieved Conversion | Reference |

|---|---|---|---|---|

| Phenothiazine Derivatives / Iodonium Salt / Amine | Acrylates | LED @ 405 nm | High polymerization rates and final conversions | |

| PTZs / EDB / Iod | Trimethylolpropane triacrylate (TMPTA) | LED @ 405 nm | 87% | |

| PTZs / EDB / Iod | Trimethylolpropane triacrylate (TMPTA) | LED @ 450 nm | 76% |

PTZs: Phenothiazine derivatives, EDB: Ethyl 4-(dimethylamino)benzoate, Iod: Di-tert-butylphenyl iodonium hexafluorophosphate

Development of Fluorescent Materials for Advanced Optoelectronic Functionalities

Phenothiazine is a foundational structure in the development of advanced fluorescent materials due to its unique optical and electronic properties, cost-effectiveness, and the ease with which it can be functionalized. The inherent characteristics of the phenothiazine molecule, such as its electron-rich sulfur and nitrogen atoms, make it a strong electron donor. Its non-planar, butterfly-shaped structure is also advantageous as it can suppress the formation of molecular aggregates, which often leads to fluorescence quenching.

The versatility of phenothiazine has allowed for the development of a wide array of fluorescent materials with applications in areas like mechanochromism, aggregation-induced emission, and phosphorescence. By modifying the core phenothiazine structure with different electron donors or acceptors, or by altering the length of π-conjugated systems, researchers can tune the optoelectronic properties of the resulting materials.

For instance, new Schiff bases containing phenothiazine units have been synthesized, exhibiting emission maxima in the range of 524-588 nm with large Stokes shifts. Another study reported on a phenothiazine compound functionalized with a thienyl-indandione derivative, which showed a maximum emission wavelength at 580 nm. Furthermore, novel bipolar blue phosphorescent host materials based on a phenothiazine-5,5-dioxide structure have been synthesized. These materials not only have high triplet energy but also exhibit blue fluorescence with high quantum efficiencies, making them promising for use in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

The photophysical properties of phenothiazine derivatives are sensitive to their environment. For example, the effect of solvent polarity and concentration on the spectroscopic behavior of these materials has been studied, revealing shifts in emission wavelengths that can be attributed to aggregation effects.

Table 2: Photophysical Properties of Selected Phenothiazine-Based Fluorescent Materials

| Compound Type | Emission Maxima (λem) | Quantum Efficiency (Φ) | Key Features | Reference |

|---|---|---|---|---|

| Phenothiazine-based Schiff Bases | 524-588 nm | Not specified | Large Stokes shifts | |

| PTZTID | 580 nm | Not specified | Nonplanar butterfly structure | |

| CEPDO | 408 nm (fluorescence), 440 nm (phosphorescence) | 62.5% | Bipolar host material, high triplet energy |

PTZTID: Phenothiazine compound functionalized with thienyl-indandione derivative, CEPDO: 3-(9H-carbazol-9-yl)-10-ethyl-10H-phenothiazine-5,5-dioxide, CBPDO: 10-butyl-3-(9H-carbazol-9-yl)-10H-phenothiazine-5,5-dioxide

Supramolecular Self-Assembly of Phenothiazine Derivatives for Material Architectures

The ability of phenothiazine derivatives to engage in supramolecular self-assembly is a promising avenue for the bottom-up fabrication of novel material architectures. The reversible oxidation of phenothiazines to form stable radical cations makes them attractive motifs for creating ordered molecular arrangements that can be controlled through external stimuli.

Research has shown that functionalizing phenothiazine with fragments capable of forming non-covalent interactions, such as hydrogen bonds, can direct their self-assembly into well-defined structures. For example, the introduction of carboxyphenyl fragments onto the phenothiazine core can lead to the formation of supramolecular systems. The design of these molecules can be varied to control the assembly into binary associates.

Furthermore, interpenetrated coordination cages have been assembled using phenothiazine-based ligands and metal cations. In one study, eight phenothiazine ligands and four square-planar-coordinated Pd(II) cations self-assembled into an interpenetrated double cage. This structure could then undergo stepwise oxidation at the sulfur atoms of the phenothiazine units, demonstrating the potential for creating redox-active supramolecular materials. The ability to synthesize alkynylated and butadiynyl-bridged phenothiazines provides building blocks for redox-addressable molecular wires, further highlighting the potential of phenothiazine derivatives in the construction of functional supramolecular materials.

Applications in Conductive Polymer Research

Phenothiazine is a valuable building block for the synthesis of conductive polymers due to its favorable electronic properties and the ability to be easily functionalized. The incorporation of the phenothiazine unit into a polymer backbone can enhance its electrochemical stability and provide tunable optoelectronic and redox properties.

Researchers have synthesized and characterized various phenothiazine-based conductive polymers. For example, new π-conjugated polymers incorporating phenothiazine and benzothiadiazole units have been developed for applications in organic photovoltaics. These polymers exhibit absorption in the visible spectrum and have band-gap energies suitable for solar cell applications.

The properties of phenothiazine-containing polymers can be finely tuned by modifying their side chains. Studies on phenothiazine-derived polyanilines have shown that the nature and position of alkyl or aryl side chains on the phenothiazine core, as well as modifications to other parts of the polymer backbone, can significantly impact the polymer's morphology, thermal properties, and, crucially, its electrical conductivity. For instance, bulky side chains can limit interchain interactions, leading to lower conductivity, while more rigid substituents can enhance it. This side-chain engineering is a key strategy for optimizing the performance of these materials in electronic devices.

Coordination Chemistry of Phenothiazine Based Ligands

Synthesis and Characterization of Metal-Phenothiazine Complexes

The synthesis of metal complexes utilizing phenothiazine-based ligands like 3-(10H-Phenothiazin-10-YL)propan-1-OL typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Phenothiazine (B1677639) derivatives are known to readily react with a variety of metal ions, including those of platinum group metals and other transition metals, to form colored complexes. researchgate.netnih.gov The nitrogen and sulfur heteroatoms in the phenothiazine ring can act as coordination sites, although coordination often occurs through functional groups attached to the core structure. In the case of this compound, the terminal hydroxyl (-OH) group provides a primary site for coordination with metal centers.

The synthesis can be carried out under various conditions, from room temperature stirring to solvothermal methods, which are often employed for the creation of crystalline coordination polymers. For instance, solvothermal reactions have been successfully used to synthesize cadmium coordination polymers with other complex organic ligands. nih.gov The choice of metal ion is crucial, as phenothiazines have been shown to form complexes with Pd(II), Ru(III), Pt(IV), Co(II), Fe(III), Bi(III), and U(VI), among others. researchgate.net

Characterization of the resulting metal-phenothiazine complexes is achieved through a suite of analytical techniques.

Spectroscopic Methods: Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the functional groups, such as the O-H band. nih.gov UV-Visible spectroscopy provides information on the electronic transitions within the complex. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy helps to elucidate the structure of the complexes in solution. nih.govmdpi.com

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center. nih.govmdpi.com Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. researchgate.net

Thermal Analysis: Thermogravimetric analysis (TGA) is employed to study the thermal stability of the complexes and to identify the presence of solvent molecules within the crystal lattice. nih.gov

A recent study demonstrated the self-assembly of a phenothiazine-functionalized ligand with a cis-blocked Pd(II) acceptor, resulting in the formation of an A6L3 trifacial tube structure, highlighting the complex architectures that can be achieved. acs.org

Luminescent Properties of Coordination Compounds

Coordination compounds derived from phenothiazine ligands often exhibit interesting luminescent properties, which can be attributed to the electron-rich nature of the phenothiazine moiety. nih.gov The free ligands themselves can be luminescent, and this property is often modulated upon coordination to a metal ion. nih.gov The emission can originate from ligand-centered (LC) transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states.

The photophysical properties of 10-alkylated phenothiazines are known to be dependent on the solvent and substituents on the phenothiazine ring. researchgate.net Upon excitation, these molecules can populate an excited singlet state, which can then decay back to the ground state via fluorescence or undergo intersystem crossing to a triplet state, which can lead to phosphorescence. mdpi.comnih.govnih.gov For example, certain N-phosphorylated phenothiazine derivatives show an intense phosphorescence peak centered around 540 nm. mdpi.comnih.gov

The coordination to a metal ion can significantly alter the luminescence of the phenothiazine ligand. This can manifest as:

Shifts in Emission Wavelength: The energy of the emission can be red- or blue-shifted depending on the nature of the metal-ligand interaction. Binding of Zn2+, for instance, has been shown to expand the π-system in the excited state of some complexes, leading to a red shift in emission. northwestern.edu

Enhancement or Quenching of Luminescence: The emission intensity can be enhanced, often due to increased rigidity of the ligand upon coordination, which reduces non-radiative decay pathways. Conversely, quenching can occur, particularly with paramagnetic metal ions. nih.govnorthwestern.edu

Changes in Luminescent Lifetime: The lifetime of the excited state can also be significantly affected by coordination. northwestern.edu

| Property | Observation in Phenothiazine-Based Systems | Potential Implication for this compound Complexes |

| Emission Origin | Ligand-centered fluorescence and phosphorescence are common. mdpi.comnih.gov | Complexes may exhibit luminescence based on the phenothiazine core. |

| Excitation/Emission | N-phosphorylated phenothiazine shows fluorescence at 373 nm and intense phosphorescence at 540 nm. mdpi.com | Similar ranges may be expected, tunable by the choice of metal ion. |

| Intensity Changes | Emission intensity can be enhanced up to 8-fold upon complexation with certain metals (e.g., Zn2+). northwestern.edu | Metal complexes could be significantly more emissive than the free ligand. |

| Wavelength Shift | Binding to metal ions can cause red shifts in emission (e.g., 660 nm to 700 nm). northwestern.edu | The color of the emitted light can be controlled through metal selection. |

Influence of Metal Ions on Photophysical Characteristics

The choice of the central metal ion has a profound impact on the photophysical characteristics of the resulting coordination compound. mdpi.com This influence stems from several factors, including the metal's electronic configuration, size, and coordination preference. nih.govmdpi.com

Diamagnetic vs. Paramagnetic Ions:

Diamagnetic Metal Ions (e.g., Zn²⁺, Cd²⁺, Al³⁺): These ions generally preserve or enhance the intrinsic luminescence of the phenothiazine ligand. nih.gov By coordinating to the ligand, they can increase the rigidity of the molecular structure, which limits vibrational energy loss and promotes radiative decay (fluorescence or phosphorescence), often leading to higher quantum yields. nih.govnorthwestern.edu For example, zinc and cadmium derivatives of expanded porphyrins, which share some electronic characteristics with phenothiazines, have shown triplet quantum yields close to unity. nih.gov

Paramagnetic Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺): These ions possess unpaired electrons, which can lead to efficient quenching of the ligand's excited states. nih.gov This deactivation occurs through energy or electron transfer processes, reducing the excited-state lifetime and preventing luminescence. nih.gov

The Heavy-Atom Effect: The presence of a heavy metal ion can significantly promote intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. nih.gov This is due to spin-orbit coupling. Consequently, coordination to heavy metals can decrease fluorescence intensity while increasing phosphorescence and the generation of singlet oxygen, a key species in photodynamic therapy. nih.gov This effect makes it possible to enhance the triplet-state quantum yield (ΦT) and lifetime (τT) of a photosensitizer through metallation. nih.gov

| Metal Ion Type | Typical Examples | Influence on Photophysics | Reference |

| Diamagnetic | Zn²⁺, Cd²⁺, Al³⁺ | Promote luminescence, yield high quantum yields and long lifetimes. | nih.gov |

| Paramagnetic | Mn²⁺, Cu²⁺, Ni²⁺ | Deactivate excited states, quench luminescence. | nih.gov |

| Heavy-Atom | Pt²⁺, Pd²⁺, Ru³⁺ | Enhance intersystem crossing (ISC), promoting phosphorescence over fluorescence. | researchgate.netnih.gov |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional ligands like this compound into MOF structures offers a pathway to create materials with tailored properties, particularly for applications in sensing and catalysis. mdpi.com

The phenothiazine unit can serve as a building block that imparts desirable electronic and photophysical properties to the framework. A Cd(II)-based MOF containing a different fluorophoric ligand demonstrated bright luminescence with a quantum yield of 20%. mdpi.com This MOF exhibited a luminescence-quenching response towards certain analytes, highlighting its potential as a chemical sensor. mdpi.com The porous nature of MOFs allows for the diffusion of guest molecules to the active sites within the framework, making them highly effective for sensing applications. researchgate.net

The synthesis of phenothiazine-based MOFs can be achieved by reacting a metal salt with the phenothiazine ligand, often in the presence of other co-ligands, under solvothermal conditions. mdpi.com The resulting framework's properties are a direct consequence of its components. For example, a luminescent MOF based on cadmium was used for the highly sensitive detection of gossypol (B191359) through luminescence quenching. mdpi.com The reusability of such MOFs is a significant advantage; the framework can often be regenerated by simply washing with a solvent, retaining its crystallinity and sensing capabilities over multiple cycles. mdpi.com

The integration of phenothiazine derivatives into MOFs can lead to materials with:

High Luminescence: The rigid framework can enhance the emission of the phenothiazine chromophore. mdpi.com

Sensing Capabilities: The framework can be designed to interact with specific analytes, leading to a measurable change in its luminescent signal. mdpi.comrsc.org

Nonlinear Optical Properties: The arrangement of electron-donating phenothiazine units within a crystalline lattice can result in materials with significant third-order nonlinear optical properties. researchgate.net

The development of phenothiazine-containing MOFs is a promising area of research, with the potential to create advanced materials for a range of technological applications.

Methodological Advancements in Phenothiazine Research

On-line LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence for Reaction Pathway and Analytical Studies